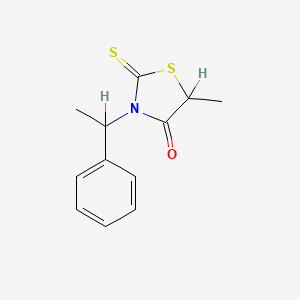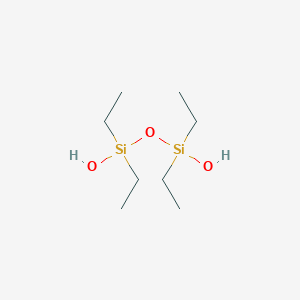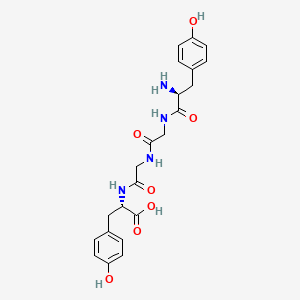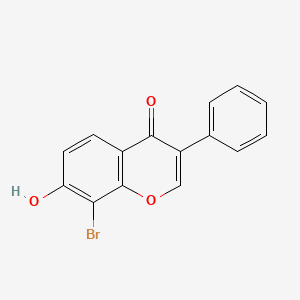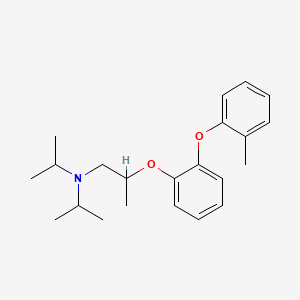
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether: is a complex organic compound characterized by its unique structure, which includes both ether and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether typically involves the reaction of o-tolyl ether with 2-diisopropylamino-1-methylethoxyphenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield phenols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the development of pharmaceuticals with specific therapeutic properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether involves its interaction with specific molecular targets. The compound’s amine group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropyl-2-[2-(o-Tolyloxy)Phenoxy]Propylamine: Similar in structure but with different substituents.
2-(Diethylamino)ethanethiol: Used in deprotection reactions, similar in its amine functionality.
Uniqueness
What sets o-(2-Diisopropylamino-1-methylethoxy)phenyl o-tolyl ether apart is its combination of ether and amine groups, which provides unique reactivity and stability. This dual functionality makes it versatile for various applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
26321-14-2 |
|---|---|
Formule moléculaire |
C22H31NO2 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2-[2-(2-methylphenoxy)phenoxy]-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)15-19(6)24-21-13-9-10-14-22(21)25-20-12-8-7-11-18(20)5/h7-14,16-17,19H,15H2,1-6H3 |
Clé InChI |
RYRYZEHIFNUTJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


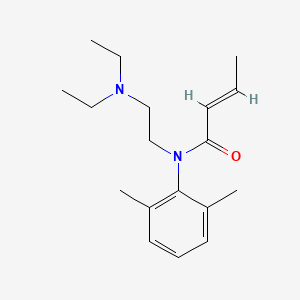
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
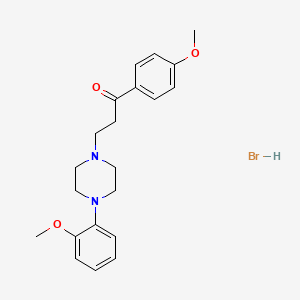
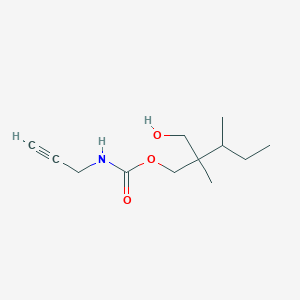
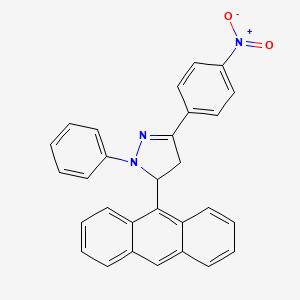
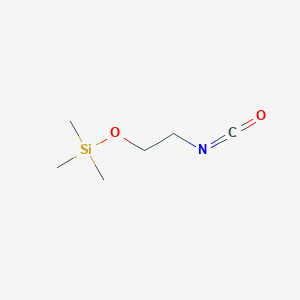
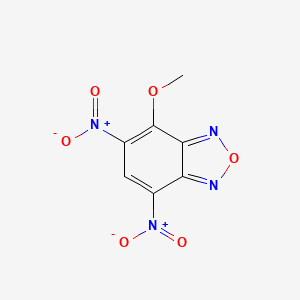
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

